molecular formula C6H10Cl2O B14605327 5-Chloro-3-methylpentanoyl chloride CAS No. 59068-26-7

5-Chloro-3-methylpentanoyl chloride

Cat. No.: B14605327
CAS No.: 59068-26-7
M. Wt: 169.05 g/mol
InChI Key: KBOGMBQWZCIHNQ-UHFFFAOYSA-N
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Description

5-Chloro-3-methylpentanoyl chloride is an organic compound belonging to the class of acyl chlorides. It is characterized by the presence of a chloro group and a methyl group attached to a pentanoyl chloride backbone. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-methylpentanoyl chloride typically involves the chlorination of 3-methylpentanoic acid. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. The reaction proceeds via the formation of an intermediate acyl chloride, which is then chlorinated to yield the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient chlorinating agents such as triphosgene (bis(trichloromethyl) carbonate) to ensure higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-methylpentanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 5-chloro-3-methylpentanoic acid.

    Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Hydrolysis: Conducted under acidic or basic conditions to facilitate the breakdown of the acyl chloride.

    Reduction: Performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

    5-Chloro-3-methylpentanoic Acid: Formed through hydrolysis.

    5-Chloro-3-methylpentanol: Formed through reduction.

Scientific Research Applications

5-Chloro-3-methylpentanoyl chloride finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-3-methylpentanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-methylpentanoyl chloride is unique due to the presence of both chloro and methyl substituents, which enhance its reactivity and make it a versatile intermediate in organic synthesis.

Properties

CAS No.

59068-26-7

Molecular Formula

C6H10Cl2O

Molecular Weight

169.05 g/mol

IUPAC Name

5-chloro-3-methylpentanoyl chloride

InChI

InChI=1S/C6H10Cl2O/c1-5(2-3-7)4-6(8)9/h5H,2-4H2,1H3

InChI Key

KBOGMBQWZCIHNQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCl)CC(=O)Cl

Origin of Product

United States

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